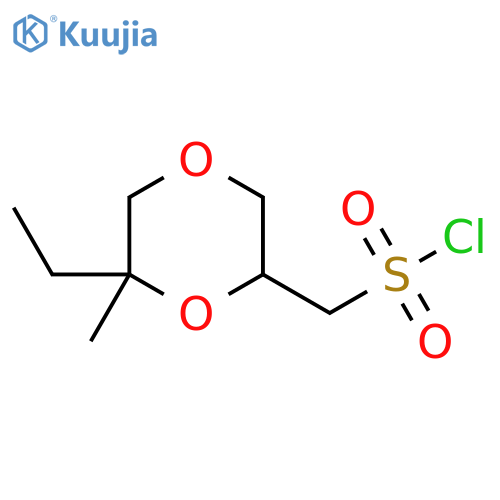

Cas no 2168301-70-8 ((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- (6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride

- 2168301-70-8

- EN300-1277740

-

- インチ: 1S/C8H15ClO4S/c1-3-8(2)6-12-4-7(13-8)5-14(9,10)11/h7H,3-6H2,1-2H3

- InChIKey: KIDNGHBJXXCXAC-UHFFFAOYSA-N

- SMILES: ClS(CC1COCC(C)(CC)O1)(=O)=O

計算された属性

- 精确分子量: 242.0379578g/mol

- 同位素质量: 242.0379578g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 284

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.1

- トポロジー分子極性表面積: 61Ų

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1277740-50mg |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

2168301-70-8 | 50mg |

$1140.0 | 2023-10-01 | ||

| Enamine | EN300-1277740-500mg |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

2168301-70-8 | 500mg |

$1302.0 | 2023-10-01 | ||

| Enamine | EN300-1277740-5000mg |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

2168301-70-8 | 5000mg |

$3935.0 | 2023-10-01 | ||

| Enamine | EN300-1277740-10.0g |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

2168301-70-8 | 10g |

$5837.0 | 2023-06-08 | ||

| Enamine | EN300-1277740-0.1g |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

2168301-70-8 | 0.1g |

$1195.0 | 2023-06-08 | ||

| Enamine | EN300-1277740-0.05g |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

2168301-70-8 | 0.05g |

$1140.0 | 2023-06-08 | ||

| Enamine | EN300-1277740-5.0g |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

2168301-70-8 | 5g |

$3935.0 | 2023-06-08 | ||

| Enamine | EN300-1277740-100mg |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

2168301-70-8 | 100mg |

$1195.0 | 2023-10-01 | ||

| Enamine | EN300-1277740-250mg |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

2168301-70-8 | 250mg |

$1249.0 | 2023-10-01 | ||

| Enamine | EN300-1277740-0.5g |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

2168301-70-8 | 0.5g |

$1302.0 | 2023-06-08 |

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride 関連文献

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

(6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chlorideに関する追加情報

(6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride: A Key Compound in Pharmaceutical Research and Synthesis

(6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a versatile organic compound that has garnered significant attention in the pharmaceutical and synthetic chemistry fields due to its unique structural features and functional versatility. This compound, with the CAS number 2168301-70-8, represents a derivative of the 1,4-dioxane ring system, which is a common structural motif in many bioactive molecules. The synthesis and application of this compound are deeply intertwined with advancements in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders and inflammatory diseases.

The molecular framework of (6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride is characterized by a 1,4-dioxane ring with two substituents at the 6-position: an ethyl group and a methyl group. The presence of the methanesulfonyl chloride functional group introduces reactivity that is critical for its role as a building block in complex molecule synthesis. Recent studies have highlighted the importance of such sulfonate derivatives in the design of prodrugs and drug delivery systems, where controlled release and enhanced bioavailability are paramount.

One of the most significant applications of (6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride lies in its utility as a coupling agent in peptide chemistry. The sulfonate moiety facilitates efficient coupling reactions, enabling the construction of bioactive peptides with high specificity. This has been particularly relevant in the development of therapeutic peptides for diabetes and autoimmune disorders, where precise molecular interactions are essential for efficacy.

Recent advancements in medicinal chemistry have further expanded the potential of (6-Ethyl-6-methyl-1,4-dioxy-2-yl)methanesulfonyl chloride in the context of enzyme inhibition. Researchers have explored its use as a scaffold for designing inhibitors targeting serine proteases, which are implicated in various pathological conditions. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated the potential of sulfonate derivatives in modulating the activity of protease enzymes involved in tumor progression, underscoring the compound's relevance in oncology research.

The structural flexibility of (6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride also makes it a valuable tool in the synthesis of small molecule inhibitors for metabolic diseases. The 1,4-dioxane ring system provides a platform for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological properties. This adaptability has been leveraged in the development of compounds targeting the AMPK pathway, which plays a central role in energy homeostasis and insulin sensitivity.

From a synthetic perspective, the preparation of (6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves multi-step organic reactions, often requiring precise control of reaction conditions to achieve high yields. Techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the efficiency of its production. These advancements reflect the broader trend in synthetic chemistry toward greener and more sustainable methodologies, which are increasingly prioritized in pharmaceutical development.

The pharmacokinetic properties of compounds derived from (6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride are another area of active research. Studies have focused on improving the solubility and stability of such derivatives to enhance their therapeutic potential. For example, the incorporation of hydrophilic groups into the molecular structure has been shown to improve oral bioavailability, a critical factor in the design of orally administered drugs.

In the realm of drug discovery, (6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride has also been explored as a starting material for the synthesis of heterocyclic compounds with potential anti-inflammatory activity. The 1,4-dioxane ring system is known to confer structural rigidity, which can be advantageous in designing molecules that interact with specific protein targets. This has led to its use in the development of novel anti-inflammatory agents for conditions such as rheumatoid arthritis.

The compound's role in bioconjugation technologies is another noteworthy application. Its sulfonate functionality allows for the facile attachment of various biomolecules, including antibodies and proteins, which is essential in the development of targeted therapies. This capability has been exploited in the creation of antibody-drug conjugates (ADCs), where the compound serves as a linker between the antibody and the cytotoxic payload, enhancing the precision of therapeutic interventions.

Moreover, the study of (6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride has contributed to the broader understanding of sulfonate chemistry in biological systems. Researchers have investigated its interactions with cellular receptors and enzymes, providing insights into its potential as a modulator of intracellular signaling pathways. These findings have implications for the design of drugs targeting complex diseases such as cancer and neurodegenerative disorders.

The synthesis and application of (6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride exemplify the interdisciplinary nature of modern pharmaceutical research. Its development requires expertise in organic chemistry, medicinal chemistry, and pharmacology, reflecting the collaborative efforts needed to bring novel therapeutics to market. As the field continues to evolve, the compound's role in drug discovery and synthesis is expected to expand, driven by ongoing innovations in chemical methodologies and biological understanding.

Looking ahead, the potential of (6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride in emerging therapeutic areas such as gene therapy and regenerative medicine is being explored. Its structural versatility and functional reactivity position it as a promising candidate for the development of next-generation therapies. As research in these areas progresses, the compound's significance in the pharmaceutical landscape is likely to grow, underscoring its importance as a key player in the quest for innovative treatments.

In conclusion, (6-Ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride stands as a testament to the power of chemical innovation in addressing complex medical challenges. Its unique properties and adaptability make it a valuable asset in the toolkit of medicinal chemists, with applications spanning from drug discovery to advanced therapeutic strategies. As research continues to uncover new possibilities, the compound's role in shaping the future of pharmaceutical science is poised to expand further.

2168301-70-8 ((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride) Related Products

- 332057-79-1((2Z)-3-5-(2,3-dichlorophenyl)furan-2-yl-2-(Z)-morpholine-4-carbonylprop-2-enenitrile)

- 1797935-17-1(N-(cyanomethyl)-N-ethyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide)

- 1805124-98-4(Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate)

- 1225599-37-0(1-3-(4-fluorophenyl)butylpiperazine)

- 2137503-64-9(1,8-Dioxaspiro[4.5]decan-4-ol)

- 2227772-43-0((2S)-2-(2-methoxy-6-methylphenyl)oxirane)

- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)

- 859666-07-2((2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one)

- 42190-83-0(C12H10N2O4)

- 1807438-67-0(3,6-Bis(trifluoromethyl)-2-bromocinnamic acid)